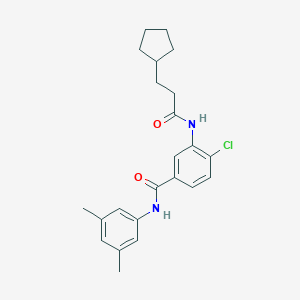![molecular formula C19H19ClN2O2 B309426 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B309426.png)
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is synthesized using specific methods that ensure its purity and efficacy. The compound's mechanism of action is well-understood, making it a popular choice for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide is well-understood. The compound acts as an antagonist at the dopamine D1 and D2 receptors, inhibiting the effects of dopamine on these receptors. Additionally, the compound acts as an antagonist at the alpha-1 adrenergic receptor, inhibiting the effects of norepinephrine on this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide are varied. The compound has been shown to decrease blood pressure and heart rate in animal studies. Additionally, the compound has been shown to decrease locomotor activity in animals, indicating a potential role in the treatment of hyperactivity disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide in laboratory experiments include its well-understood mechanism of action and its ability to selectively target specific receptors. Additionally, the compound's effects on blood pressure and heart rate make it a useful tool for studying the cardiovascular system. However, the compound's effects on locomotor activity may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide. One potential direction is the study of the compound's effects on other receptors, including the serotonin and histamine receptors. Additionally, the compound's potential role in the treatment of hyperactivity disorders warrants further investigation. Finally, the development of new synthesis methods for the compound may lead to improvements in its purity and efficacy.
In conclusion, 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide is a widely used compound in scientific research for its various biochemical and physiological effects. The compound's well-understood mechanism of action and ability to selectively target specific receptors make it a useful tool for studying the central nervous and cardiovascular systems. However, further research is needed to fully understand the compound's potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine to form 4-chloro-3-(cyclopentylamino)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenyl-1,2-ethanediamine to form 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide. The compound is purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide is widely used in scientific research for its various biochemical and physiological effects. The compound is used to study the effects of various drugs on the central nervous system, including the effects of drugs on dopamine receptors. Additionally, the compound is used to study the effects of drugs on the cardiovascular system, including the effects of drugs on blood pressure and heart rate.
Propriétés
Nom du produit |
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C19H19ClN2O2 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
4-chloro-3-(cyclopentanecarbonylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-11-10-14(19(24)21-15-8-2-1-3-9-15)12-17(16)22-18(23)13-6-4-5-7-13/h1-3,8-13H,4-7H2,(H,21,24)(H,22,23) |
Clé InChI |
CWZJQJROOHCVSQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
SMILES canonique |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)